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molecular formula C14H10F3NO3 B8298785 3-(5-Trifluoromethyl-pyridin-2-yloxy)-benzoic acid methyl ester

3-(5-Trifluoromethyl-pyridin-2-yloxy)-benzoic acid methyl ester

Cat. No. B8298785
M. Wt: 297.23 g/mol
InChI Key: UHVQLZUNLGECFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927549B2

Procedure details

A mixture of 3-(5-trifluoromethyl-pyridin-2-yloxy)-benzoic acid methyl ester (285 g, 0.95 mmol) and NaOH (200 mg, 4 mmol) in methanol:THF:water (1:1:1, 3 mL) was stirred at room temperature for 8 h. Solvents were evaporated. Crude mass was taken in water (20 mL), acidified to pH 4.0 and extracted with ethyl acetate to obtain 3-(5-trifluoromethyl-pyridin-2-yloxy)-benzoic acid was prepared (215 mg).
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=2)[CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[F:19][C:17]([F:18])([F:20])[C:14]1[CH:15]=[CH:16][C:11]([O:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:21])=[O:2])=[N:12][CH:13]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
285 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F)=O
Name
Quantity
200 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol THF water
Quantity
3 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC=1C=C(C(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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